molecular formula C10H11BrO B1469066 4-(bromomethyl)-3,4-dihydro-2H-1-benzopyran CAS No. 1343386-51-5

4-(bromomethyl)-3,4-dihydro-2H-1-benzopyran

Cat. No.: B1469066
CAS No.: 1343386-51-5
M. Wt: 227.1 g/mol
InChI Key: QNEDWUMFEUIUMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromomethyl compounds often involves the reaction of a precursor molecule with a brominating agent . The specific synthesis pathway would depend on the structure of the precursor molecule and the reaction conditions.


Molecular Structure Analysis

The molecular structure of a compound like “4-(bromomethyl)-3,4-dihydro-2H-1-benzopyran” would likely involve a benzopyran ring with a bromomethyl group attached. Benzopyran is a polycyclic compound consisting of a benzene ring fused to a pyran ring .


Chemical Reactions Analysis

Bromomethyl compounds can participate in various chemical reactions, including substitution and elimination reactions . The specific reactions that “this compound” might undergo would depend on the reaction conditions and the presence of other reactants.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its molecular structure. Bromomethyl compounds are generally solid at room temperature and have a high molecular weight .

Scientific Research Applications

Labeling and Tracking of Biomolecules

  • Fluorescent Labeling of Immunoglobulins : 4-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran has been used to label immunoglobulins with fluorescent moieties. This process involves the selective reaction with sulfhydryl groups in immunoglobulins, enabling the tracking of these molecules in biological systems (Baranowska-Kortylewicz & Kassis, 1993).

Synthesis of Heterocyclic Compounds

  • Antimicrobial Agents : Derivatives of this compound have been synthesized and evaluated for antimicrobial activity. However, the synthesized compounds did not exhibit significant activity, highlighting the complexity of designing effective antimicrobial agents (Mulwad & Hegde, 2009).

  • Antifungal and Antibacterial Activity : Compounds synthesized from this compound were tested for their antifungal and antibacterial properties, showing potential in combating specific microbial strains (Kumar, Kumari, & Singh, 2014).

Organic Synthesis and Catalysis

  • Synthesis of Complex Organic Molecules : This compound has been utilized as a precursor in the synthesis of complex organic molecules, demonstrating its versatility in organic synthesis. For example, it has been involved in the synthesis of methyl 2,3-anhydro-4-deoxy-6-O-methyl-α-DL-lyxo-hexopyranoside, showcasing its utility in constructing complex carbohydrate structures (Sweet & Brown, 1968).

Pharmacological Applications

  • Dopamine D1 Selective Ligands : Research has explored the development of 1-(aminomethyl)-3,4-dihydro-5-hydroxy-1H-2-benzopyrans as potential D1 selective antagonists, indicating the therapeutic potential of derivatives of this compound in neurological conditions (Michaelides et al., 1991).

Safety and Hazards

Bromomethyl compounds can be hazardous. They are often irritants and can cause harm if swallowed, inhaled, or if they come into contact with the skin . It’s important to handle these compounds with care and use appropriate safety measures.

Properties

IUPAC Name

4-(bromomethyl)-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,8H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEDWUMFEUIUMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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